molecular formula C10H12O2S B1361836 2-(Propylthio)benzoic acid CAS No. 21213-10-5

2-(Propylthio)benzoic acid

Cat. No. B1361836
CAS RN: 21213-10-5
M. Wt: 196.27 g/mol
InChI Key: MNTQKBRBPNZLPM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Propylthio)benzoic acid consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

1. Uses in Food and Environmental Contexts

2-(Propylthio)benzoic acid, as a derivative of benzoic acid, is found in both plant and animal tissues. Benzoic acid and its derivatives, including salts, esters, and related compounds, are widely used as antibacterial and antifungal preservatives. They are also employed as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Due to their extensive use, these compounds are found in various environmental mediums like water, soil, and air, leading to significant human exposure (del Olmo, Calzada, & Nuñez, 2017).

2. Biochemical Role in Plants

Benzoic acid derivatives play a crucial role in plant biochemistry. For instance, benzoic acid 2-hydroxylase (BA2H) is involved in the biosynthesis of salicylic acid from benzoic acid, a key process in plant physiological responses. This enzyme has been identified as a soluble protein and is significantly induced by factors like tobacco mosaic virus inoculation or benzoic acid infiltration in tobacco leaves, suggesting its importance in plant defense mechanisms (León et al., 1995).

3. Synthesis and Chemical Applications

The study of 2-(Propylthio)benzoic acid and its derivatives extends to synthetic chemistry as well. Research has been conducted on synthesizing benzimidazoles from phenylenediamine and benzoic acid, demonstrating the compound's utility in constructing other chemical structures. Such studies also explore the effects of solvent properties and reaction conditions on the chemistry and yields of these reactions (Dudd et al., 2003).

4. Role in Plant Growth and Yield

Benzoic acid derivatives, including 2-(Propylthio)benzoic acid, can significantly influence plant growth and yield. Studies have shown that exogenous application of these compounds can lead to increases in various growth parameters, photosynthetic pigments, seed yield, and biochemical constituents in plants like soybeans. This highlights the potential agricultural applications of such compounds in enhancing crop productivity (Sadak, El-Lethy, & Dawood, 2013).

5. Utility in Organotin Chemistry

2-(Propylthio)benzoic acid derivatives have been explored in the field of organotin chemistry. Their reactions with various organotin compounds have been studied, leading to the synthesis of compounds with potential fungicidal activity. This indicates their utility in developing new fungicides and highlights the versatility of 2-(Propylthio)benzoic acid in synthetic chemistry (Zhang et al., 2007).

properties

IUPAC Name

2-propylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTQKBRBPNZLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295281
Record name 2-(propylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylthio)benzoic acid

CAS RN

21213-10-5
Record name 21213-10-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(propylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Leyma, S Platzer, F Jirsa, W Kandioller… - Journal of hazardous …, 2016 - Elsevier
This study aims to develop novel ammonium and phosphonium ionic liquids (ILs) with thiosalicylate (TS) derivatives as anions and evaluate their extracting efficiencies towards heavy …
Number of citations: 0 www.sciencedirect.com
G Rotondi - 2020 - iris.uniroma1.it
This Thesis is focused on the development of novel inhibitors targeting the tumour-related carbonic anhydrase isoforms and on the development of small molecule ligands targeting the …
Number of citations: 0 iris.uniroma1.it
K Manna, HM Begam, R Jana - Synthesis, 2023 - thieme-connect.com
We report herein the tetraethylammonium bromide catalyzed intramolecular oxidative cyclization of O- or S-alkylated salicylic or thiosalicylic acid derivatives to access 4H-benzo[d][1,3]…
Number of citations: 0 www.thieme-connect.com
G Pinna, MC Bellucci, L Malpezzi, L Pisani, S Superchi… - Tetrahedron, 2011 - Elsevier
N-Methyl ortho-carbamoylaryl benzyl sulfoxides can be used as synthetic equivalents for α-hydroxy, α-chloro, and α-acetammido benzyl carbanions by means of a two-step sequence …
Number of citations: 0 www.sciencedirect.com
H Nguyen, O Daugulis - The Journal of organic chemistry, 2020 - ACS Publications
N-Aminopyridinium ylide-directing group is employed for copper-promoted chalcogenation of sp 2 C–H bonds with aryl and alkyl disulfides as well as diphenyl diselenide. Reactions …
Number of citations: 0 pubs.acs.org

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